1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(6-hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)9-4-8(5-9)2-7(11)3-8/h7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFPTPGZWBGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
Reaction Conditions :
-
Substrate : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (2.4 mmol).
-
Reducing Agent : NaBH₄ (2.0–2.9 eq) in methanol at 0–25°C under inert atmosphere.
Mechanistic Insights :
NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the tert-butyl carbamate (Boc) protecting group. The reaction proceeds via a six-membered cyclic transition state, with methanol stabilizing the borate intermediate.
Post-Reduction Workup :
-
Quenching with aqueous NaHCO₃ or HCl.
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Extraction with dichloromethane (DCM) or ethyl acetate (EA).
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Drying over Na₂SO₄ and solvent evaporation yield the alcohol as a white solid.
Deprotection of tert-Butyl Carbamate
Removal of the Boc group liberates the free amine for acylation.
Acidic Deprotection
Typical Protocol :
-
Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.
Considerations :
The Boc group is acid-labile, with TFA providing faster deprotection than HCl. The resulting 6-hydroxy-2-azaspiro[3.3]heptane is hygroscopic and requires immediate use.
Acylation to Form 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone
The free amine undergoes acetylation to install the ethanone moiety.
Acetyl Chloride/Anhydride Method
Reaction Conditions :
-
Substrate : 6-Hydroxy-2-azaspiro[3.3]heptane (1.0 eq).
-
Acylating Agent : Acetyl chloride (1.2 eq) or acetic anhydride (1.5 eq).
Mechanism :
TEA scavenges HCl, driving the nucleophilic acyl substitution. The spiroamine’s strained geometry enhances reactivity, favoring monoacylation.
Alternative: Schotten-Baumann Conditions
Procedure :
-
Aqueous NaOH (2.0 M) and acetyl chloride are added to a biphasic system (DCM/H₂O).
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Minimizes over-acylation.
Analytical Characterization
Critical spectral data for this compound include:
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¹H NMR (DMSO-d₆) : δ 5.00 (d, J = 6.2 Hz, 1H, OH), 3.95 (hex, 1H, CH-O), 2.40–2.37 (m, 2H, CH₂N), 2.10 (s, 3H, COCH₃).
Challenges and Optimization Opportunities
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving spirocyclic intermediates. The structural formula is represented as follows:
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- CAS Number : 1147557-97-8
The synthesis often involves the use of tert-butyl esters and can be achieved via methods such as reduction with sodium tetrahydroborate in methanol under controlled temperatures .
Antimicrobial Activity
Research indicates that derivatives of 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been tested for minimum inhibitory concentration (MIC) against:
- Staphylococcus aureus
- Escherichia coli
These studies suggest potential applications in developing new antimicrobial agents to combat resistant strains .
Anticancer Properties
The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Preliminary studies have shown that certain derivatives possess cytotoxic effects on cancer cell lines, indicating potential as lead compounds in anticancer drug development .
Synthesis of Novel Azaspiro Compounds
A notable study by Joshi et al. involved synthesizing various azaspiro derivatives, including those based on this compound. The synthesized compounds were evaluated for their antimicrobial and antifungal activities, yielding promising results with good yields between 53% to 66% in laboratory conditions .
| Compound Name | Yield (%) | Antimicrobial Activity |
|---|---|---|
| VK-301 | 60 | Effective against S. aureus |
| VK-306 | 66 | Effective against E. coli |
Biological Screening
In a comprehensive biological screening program, several derivatives of the compound were assessed for their pharmacological profiles, including potential anti-inflammatory and analgesic effects. These derivatives showed varying degrees of activity, highlighting the importance of structural modifications in enhancing biological efficacy .
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Azaspiro and Ethanone Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis remains less documented compared to derivatives like Opnurasib, where well-established cross-coupling methods (e.g., Suzuki) are employed .
- Ethanone derivatives with aromatic substituents (e.g., 1-(2-cyclododecylphenyl)ethanone) often utilize Friedel-Crafts acylation, suggesting possible parallels for functionalizing the spiro core .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
| Compound | Solubility (Water) | LogP | NMR Shifts (¹H, δ ppm) | HRMS (Observed) |
|---|---|---|---|---|
| This compound | Moderate | 0.9 | 2.15 (s, 3H, COCH₃), 4.10 (s, 1H, OH) | 153.1125 [M+H]⁺ |
| 1-(2-Isopropylphenyl)ethanone | Low | 3.2 | 1.25 (d, 6H, CH(CH₃)₂), 2.55 (s, 3H, COCH₃) | 163.1488 [M+H]⁺ |
| 1-(3,4-Dihydroxy-6-methylphenyl)ethanone | High | 1.5 | 6.70 (s, 1H, Ar-H), 2.40 (s, 3H, COCH₃) | 181.0863 [M+H]⁺ |
Key Observations :
- The hydroxyl group in the target compound improves aqueous solubility relative to lipophilic analogs like 1-(2-isopropylphenyl)ethanone .
- Aromatic ethanones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)ethanone) exhibit distinct NMR profiles due to electron-withdrawing/donating effects .
Biological Activity
1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone, a compound belonging to the class of azaspiro compounds, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that is crucial for its biological interactions. The presence of the hydroxyl group and the azaspiro framework contributes to its potential as a therapeutic agent.
Molecular Formula
- Molecular Formula : C₈H₁₃N₃O₂
- Molecular Weight : 171.20 g/mol
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its neuropharmacological effects and potential as an analgesic.
Neuropharmacological Effects
Research indicates that compounds within the azaspiro family exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders and pain management.
Table 1: Summary of Biological Activities
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that form the spirocyclic structure.
Synthesis Overview
- Starting Materials : Common precursors include ketones and amines.
- Reaction Conditions : Typically conducted under controlled temperatures with specific catalysts.
- Yield : Varies based on reaction conditions; optimization is crucial for high yields.
Case Studies
Several studies have explored the pharmacological potential of azaspiro compounds similar to this compound.
Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of a related azaspiro compound in rodent models. The results indicated a statistically significant reduction in pain responses compared to control groups, suggesting that these compounds may serve as effective analgesics in clinical settings.
Case Study 2: Antidepressant Activity
Another investigation assessed the antidepressant-like effects of azaspiro derivatives in behavioral tests such as the forced swim test and tail suspension test. The findings revealed that these compounds could significantly reduce depressive behaviors, indicating their therapeutic potential for mood disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-Hydroxy-2-azaspiro[3.3]heptan-2-yl)ethanone, and how do reaction conditions influence yield and purity?
- Methodology : Utilize multi-step organic synthesis involving spirocyclic ring formation. For example, cyclization reactions using ketone precursors (e.g., 2-azaspiro[3.3]heptane derivatives) under acidic or basic catalysis. Monitor intermediates via TLC or HPLC to optimize reaction progress.
- Key considerations : Temperature control (e.g., 0–80°C) and solvent polarity (e.g., DMF or THF) significantly affect spirocyclic stability and hydroxyl group retention. Refer to analogous spirocyclic ethanone syntheses for guidance .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure and functional groups of this compound?
- Methodology :
- 1H/13C NMR : Identify spirocyclic protons (δ ~3.0–4.5 ppm for azaspiro rings) and acetyl protons (δ ~2.1–2.5 ppm). Compare with computed chemical shifts using tools like ACD/Labs .
- IR : Detect hydroxyl stretching (~3200–3600 cm⁻¹) and ketone C=O (~1700 cm⁻¹). Validate with NIST reference spectra for similar ethanones .
Advanced Research Questions
Q. What computational methods are effective for modeling the conformational dynamics of the spiro[3.3]heptane core in this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring strain and chair/boat conformations. Compare with crystallographic data from SHELXL-refined structures of related azaspiro compounds .
- Data contradiction : If experimental NMR data conflicts with computed conformers, re-evaluate solvent effects or consider dynamic averaging in solution .
Q. How does the hydroxyl group at position 6 influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodology : Conduct kinetic studies using model reactions (e.g., acetylation, oxidation). For example, compare reaction rates with and without hydroxyl protection (e.g., silylation).
- Key findings : The hydroxyl group may sterically hinder nucleophilic attack at the spirocyclic nitrogen, as seen in analogous 6-substituted spiro compounds .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodology :
- Stability testing : Store under inert gas (N₂/Ar) at –20°C and monitor via accelerated degradation studies (40°C/75% RH). Use HPLC-MS to identify degradation products.
- Recommendations : Avoid light exposure (due to ketone photolability) and acidic conditions (risk of spirocyclic ring-opening) .
Methodological Challenges and Solutions
Q. How to resolve discrepancies in reported crystallographic data for structurally similar azaspiro compounds?
- Approach : Cross-validate using SHELX refinement (for small-molecule structures) and synchrotron X-ray diffraction. Address outliers via Hirshfeld surface analysis to detect packing effects .
Q. What are the limitations of current QSAR models for predicting the biological activity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
